6beta-HydroxyCortisol-d4

LC-MS/MS Urinalysis CYP3A4 Phenotyping

For quantitative LC-MS/MS assays measuring hepatic CYP3A4 activity via 6β-hydroxycortisol, analytical validity demands the use of an authentic isotope-labeled analog—not a structural surrogate. 6beta-HydroxyCortisol-d4 (CAS 1261254-51-6, ≥98% purity, C21H26D4O6, MW 382.48) is the co-eluting internal standard that precisely corrects for ion suppression and differential recovery in biological matrices. Substitution with cortisol-d4 or other deuterated steroids introduces quantification bias, compromising method accuracy and regulatory compliance. Procure this fit-for-purpose standard to support ANDA/DMF submissions, DDI studies, and CYP3A4 phenotyping with verifiable precision (inter-day variability ≤9%) and sensitivity (LLOQ 0.0400 ng/mL).

Molecular Formula C21H30O6
Molecular Weight 382.5 g/mol
Cat. No. B15391344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-HydroxyCortisol-d4
Molecular FormulaC21H30O6
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
InChIInChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13+,15+,16+,18+,19+,20+,21+/m1/s1/i9D2,16D,18D
InChIKeyGNFTWPCIRXSCQF-NRSZBWBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-HydroxyCortisol-d4: A Critical Stable Isotope-Labeled Internal Standard for CYP3A4 Biomarker Quantification


6beta-HydroxyCortisol-d4 (CAS 1261254-51-6) is a stable isotope-labeled analog of 6beta-hydroxycortisol, the primary urinary metabolite of cortisol produced by the cytochrome P450 enzyme CYP3A4 [1]. As an analytical standard, its incorporation of four deuterium atoms (d4) into the steroid backbone results in a molecular weight of 382.48 g/mol (C21H26D4O6) . This compound is exclusively intended as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate quantification of endogenous 6beta-hydroxycortisol in biological matrices [2]. Its application is central to non-invasive phenotyping of hepatic CYP3A4 activity, a critical parameter in drug-drug interaction (DDI) studies and clinical pharmacology [3].

Why Generic Substitution Fails: The Analytical Necessity of 6beta-HydroxyCortisol-d4 Over Structural Analogs


In quantitative LC-MS/MS, substituting 6beta-HydroxyCortisol-d4 with a non-isotopic structural analog or a different deuterated steroid (e.g., cortisol-d4) as an internal standard (IS) is analytically invalid. The fundamental requirement of isotope dilution mass spectrometry (IDMS) is that the IS must be chemically and physically identical to the target analyte, co-eluting precisely to correct for ion suppression/enhancement (matrix effects) [1]. Using a non-identical analog (e.g., 6beta-Hydroxycortisone-d4) will result in differential recovery and matrix effects, introducing quantification bias. While a stable isotope-labeled IS is the gold standard, it does not inherently guarantee accuracy; a poorly validated assay using a deuterated IS can still produce inaccurate data [2]. Therefore, the procurement decision is not merely for 'a deuterated IS' but specifically for the compound that provides verifiable method performance, as detailed in Section 3 [3].

Quantitative Evidence Guide: Verifiable Performance of 6beta-HydroxyCortisol-d4 in LC-MS/MS Assays


Matrix Effect and Recovery Correction with 6beta-HydroxyCortisol-d4 in Urine

In a validated LC-MS/MS method for urinary cortisol and 6β-hydroxycortisol, the use of 6beta-HydroxyCortisol-d4 (and cortisol-d4) as matched internal standards achieved excellent correction for matrix effects and yielded quantitative recovery. This performance was benchmarked against acceptance criteria for bioanalytical method validation. No head-to-head comparison with a non-deuterated analog was performed, as the use of an isotopically matched internal standard is a foundational requirement for this assay type [1].

LC-MS/MS Urinalysis CYP3A4 Phenotyping

Quantification of Low Plasma Concentrations Using 6beta-HydroxyCortisol-d4

The low endogenous concentration of 6β-hydroxycortisol in plasma presents a significant analytical challenge. An LC-MS/MS method employing 6beta-HydroxyCortisol-d4 as an internal standard was developed and validated to overcome this, achieving a lower limit of quantification (LLOQ) of 0.0400 ng/mL for 6β-hydroxycortisol. This represents a 30-fold lower LLOQ compared to the LLOQ for cortisol (1.20 ng/mL) in the same assay, demonstrating the method's sensitivity and the critical role of the deuterated IS in achieving reliable quantification at this low level [1].

LC-MS/MS Plasma Analysis CYP3A4 Biomarker

Precision of the Urinary 6β-Hydroxycortisol/Cortisol Ratio Using an On-Line SPE LC-MS/MS Method

A sensitive method for quantitating the urinary 6β-hydroxycortisol/cortisol ratio was validated using an on-line SPE LC-MS/MS approach. The method employed 6beta-HydroxyCortisol-d4 and cortisol-d4 as internal standards and reported an inter-day precision of 7-9% for the 6β-hydroxycortisol:cortisol ratio. This performance metric is critical for distinguishing biological variation from analytical noise in clinical trials [1].

LC-MS/MS On-line SPE CYP3A4 Phenotyping

Best Application Scenarios for 6beta-HydroxyCortisol-d4 in Drug Development and Clinical Research


Clinical Drug-Drug Interaction (DDI) Studies for CYP3A4

Quantify changes in urinary or plasma 6β-hydroxycortisol/cortisol ratios to non-invasively assess CYP3A4 induction or inhibition by novel drug candidates. The method's validated precision (e.g., 7-9% inter-day variability) and sensitivity (LLOQ of 0.0400 ng/mL in plasma) enable detection of pharmacologically relevant changes in enzyme activity [1]. This is supported by clinical studies using the 6β-hydroxycortisol/cortisol ratio to monitor CYP3A4 modulation [2].

LC-MS/MS Method Development and Validation for Endogenous Steroids

Serve as a fit-for-purpose internal standard for the development and validation of quantitative LC-MS/MS assays for 6β-hydroxycortisol in various biological matrices (urine, plasma, serum). Its use is essential for meeting regulatory bioanalytical method validation guidelines regarding accuracy, precision, and matrix effect correction [3].

Pharmacokinetic and Toxicokinetic Support in Preclinical Studies

Utilize the compound as a tracer or internal standard in preclinical studies, including those for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF), where accurate quantification of cortisol metabolites is required to support safety and metabolism assessments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6beta-HydroxyCortisol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.